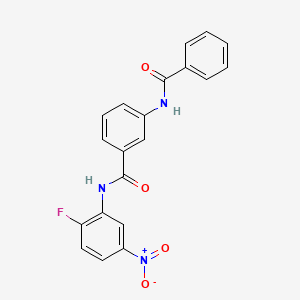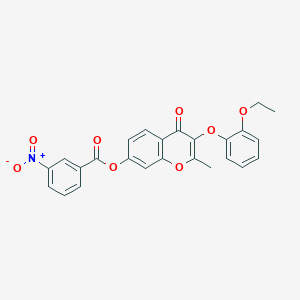![molecular formula C24H23BrN2O3 B3531735 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3531735.png)
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
概要
説明
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a brominated naphthalene moiety linked to an acetamide group, which is further connected to a piperidine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 1-bromo-2-naphthol. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Naphthyl Ether: The brominated naphthol is then reacted with an appropriate alkylating agent to form the naphthyl ether.
Acetamide Formation: The naphthyl ether is then reacted with 2-(1-piperidinylcarbonyl)phenylamine under suitable conditions to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted naphthyl ethers.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[(1-chloro-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- 2-[(1-fluoro-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- 2-[(1-iodo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide lies in its bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the naphthalene and piperidine moieties provides a distinct structural framework that can influence its reactivity and interactions in various applications.
特性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c25-23-18-9-3-2-8-17(18)12-13-21(23)30-16-22(28)26-20-11-5-4-10-19(20)24(29)27-14-6-1-7-15-27/h2-5,8-13H,1,6-7,14-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFOUPWHKMFIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-iodophenyl)acetamide](/img/structure/B3531661.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B3531666.png)
![N-(2-chlorophenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3531672.png)
![1-(4-nitrophenyl)-2-({4-phenyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B3531682.png)
![1-{4-[(Biphenyl-4-yloxy)methyl]phenyl}ethanone](/img/structure/B3531684.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}benzoyl)benzoic acid](/img/structure/B3531697.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3531711.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531715.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3531718.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531728.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B3531744.png)
![4-(4-CHLOROPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3531745.png)
